4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde
Description
Properties
IUPAC Name |
4-[(5-phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-11-13-6-8-15(9-7-13)20-12-17-18-10-16(21-17)14-4-2-1-3-5-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBMOXZDBIUTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)COC3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde typically involves the reaction of 5-phenyl-1,3-oxazole with 4-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Additions to the Aldehyde Group
The aldehyde functional group undergoes nucleophilic additions with amines, hydrazines, and hydroxylamines.
Example : Reaction with hydrazine derivatives forms hydrazones, a common transformation for aldehydes.
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Reagents : Hydrazine hydrate or substituted hydrazines
-
Conditions : Ethanol solvent, reflux at 80°C for 4–6 hours .
Mechanism :
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Nucleophilic attack by hydrazine on the carbonyl carbon.
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Proton transfer and elimination of water to form the hydrazone.
Condensation Reactions
The aldehyde participates in acid-catalyzed condensations, such as the formation of Schiff bases or oxazolones.
2.1. Schiff Base Formation
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Reagents : Primary amines (e.g., aniline derivatives)
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Product : Imine derivatives with aromatic substituents.
Reduction of the Aldehyde Group
The aldehyde is reduced to a primary alcohol under mild conditions.
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Conditions : Ethanol or THF solvent, 0–25°C, 1–2 hours.
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Product : 4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzyl alcohol.
Side Note : Catalytic hydrogenation (H₂/Pd-C) is less common due to potential over-reduction of the oxazole ring.
Electrophilic Aromatic Substitution (EAS)
The electron-rich oxazole ring directs electrophilic substitution at the 4- and 5-positions, though steric hindrance from the phenyl group may limit reactivity.
Example : Nitration
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Reagents : Nitrating mixture (HNO₃/H₂SO₄)
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Product : Nitro-substituted oxazole derivatives (minor products due to low regioselectivity) .
Oxidation Reactions
The aldehyde group is susceptible to oxidation, forming carboxylic acid derivatives.
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Reagents : KMnO₄ in acidic or alkaline media.
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Conditions : Heating under reflux for 4–6 hours.
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Product : 4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzoic acid.
Note : Over-oxidation of the oxazole ring is avoided using mild oxidizing agents like silver oxide (Ag₂O).
Stability Under Various Conditions
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Thermal Stability : Decomposes above 200°C.
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Photostability : Sensitive to UV light; storage in amber vials recommended.
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Hydrolytic Stability : Resistant to hydrolysis in neutral aqueous solutions but degrades under strong acidic/basic conditions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit notable antimicrobial properties. For example, studies have shown that similar oxazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | High |
| Compound B | Escherichia coli | Moderate |
| 4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde | TBD | TBD |
Anti-inflammatory Properties
Oxazole derivatives have been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, which are critical in the development of inflammatory diseases . The presence of the oxazole ring may enhance interactions with biological targets involved in inflammation.
Anticancer Potential
There is growing interest in the anticancer properties of oxazole-containing compounds. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells. The specific pathways affected include those regulating cell cycle progression and apoptosis .
Case Study: Anticancer Activity
A study focusing on a related compound demonstrated significant cytotoxicity against various cancer cell lines. The findings suggested that the mechanism involved the generation of reactive oxygen species (ROS), leading to cell death .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing aldehydes and oxazoles in condensation reactions under acidic or basic conditions.
- Functional Group Modifications : Starting from simple phenolic compounds and introducing the oxazole moiety through cyclization reactions.
Table 2: Synthetic Pathways for Oxazole Derivatives
| Synthesis Method | Description |
|---|---|
| Condensation Reaction | Reaction between phenolic compounds and oxazoles under controlled conditions. |
| Cyclization | Formation of the oxazole ring via cyclization reactions involving isocyanates or similar reagents. |
Mechanism of Action
The mechanism of action of 4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which may influence its biological activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3-oxazole: Shares the oxazole ring but lacks the benzaldehyde moiety.
4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzoic acid: An oxidized form of the compound.
4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzyl alcohol: A reduced form of the compound.
Uniqueness
4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde is unique due to the presence of both the oxazole ring and the benzaldehyde moiety, which confer distinct chemical and biological properties.
Biological Activity
4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial, antifungal, and anticancer properties.
Chemical Structure
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 269.30 g/mol |
| SMILES Notation | Cc1ccccc1C(=O)OC2=NOC(=C2)C=C1 |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes with oxazole derivatives under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several bacterial species are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 30 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 35 |
| Bacillus subtilis | 20 |
These results indicate that the compound is particularly effective against Gram-positive bacteria.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity. The following table outlines the MIC values against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 40 |
These findings suggest a broad-spectrum antifungal potential.
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies have indicated that it exhibits cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 12.5 |
| MCF7 (Breast cancer) | 15.0 |
| HeLa (Cervical cancer) | 10.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Studies
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Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results showed a strong correlation between structural modifications in similar compounds and their antimicrobial potency, indicating that further structural optimization could enhance activity. -
Cytotoxicity Assessment
In vitro cytotoxicity assessments using MTT assays demonstrated that the compound significantly reduced cell viability in cancer cell lines compared to control groups. The study highlighted its potential as a lead compound for developing new anticancer agents.
Q & A
Q. What methodologies are effective for optimizing the synthesis of 4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde?
- Methodological Answer : Conventional synthesis involves refluxing substituted benzaldehydes with heterocyclic precursors in ethanol under acidic conditions (e.g., glacial acetic acid) . For greener protocols, microwave-assisted synthesis in ionic liquids (e.g., DIPEAc) significantly reduces reaction time (from hours to minutes) and improves yields (75–92%) by enhancing catalyst efficiency and minimizing solvent waste . Comparative studies should evaluate solvent systems, catalyst loading, and energy input to optimize reproducibility.
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and oxazole linkage integrity. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and bond geometries. The oxazole ring’s planarity and benzaldehyde orientation can be validated via torsion angles and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic reactivity at the aldehyde group. Molecular docking studies can model interactions with biological targets (e.g., enzymes in anticancer pathways). Validate computational results against experimental crystallographic data (e.g., bond lengths and angles from SHELX-refined structures) .
Q. What strategies enable the design of bioactive analogs while preserving the core scaffold?
- Methodological Answer :
- Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, react the aldehyde with propargylamine to form imine intermediates, followed by click reactions with azides to generate hybrid structures .
- Thiosemicarbazone Derivatives : Condense the aldehyde group with thiosemicarbazides to enhance metal-chelating activity. Optimize substituents on the phenyl ring (e.g., nitro or methoxy groups) to modulate lipophilicity and bioavailability .
Q. How should researchers address contradictions in synthetic yield data between traditional and green methods?
- Methodological Answer : Systematically compare variables:
- Catalyst Efficiency : Ionic liquids (e.g., DIPEAc) reduce side reactions by stabilizing transition states, whereas traditional bases (piperidine) may cause decomposition.
- Reaction Kinetics : Microwave irradiation accelerates activation energy thresholds, reducing side-product formation. Use HPLC to quantify purity and identify byproducts .
Q. What analytical methods ensure purity and structural integrity in pharmaceutical-grade samples?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to resolve impurities (e.g., unreacted benzaldehyde or oxazole precursors).
- Reference Standards : Cross-validate against certified impurities (e.g., Bisoprolol Oxazolidinone-benzaldehyde, CAS 1173203-26-3) using pharmacopeial protocols .
Q. What is the role of the oxazole moiety in Knoevenagel condensation reactivity?
- Methodological Answer : The oxazole ring acts as an electron-withdrawing group, polarizing the aldehyde carbonyl and enhancing its electrophilicity. In ionic liquid media, the oxazole’s nitrogen atoms coordinate with cations (e.g., imidazolium), stabilizing enolate intermediates and improving regioselectivity. Kinetic studies (e.g., in situ IR monitoring) can quantify rate enhancements .
Q. How can biological activity of derivatives be validated preclinically?
- Methodological Answer :
- In Vitro Assays : Screen derivatives against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. For antimicrobial activity, use broth microdilution (CLSI guidelines).
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC values to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
